molecular formula C10H12N4OS B1387453 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one CAS No. 1105196-08-4

1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Cat. No.: B1387453
CAS No.: 1105196-08-4
M. Wt: 236.3 g/mol
InChI Key: KRZVUAZHIAKRFL-UHFFFAOYSA-N
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Description

1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyridin-2(1H)-one ring, a 1,2,4-triazole ring, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the 1,2,4-triazole core. One common method includes the cyclization of thiosemicarbazides with appropriate aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{_1{Synthesis of Derivatives of 4-Hydroxy-2-methyl-3- 2- (5-mercapto-1

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, amines, or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different chemical and biological properties.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as an antimicrobial and antioxidant agent, making it useful in the development of new drugs and treatments.

  • Medicine: Research has explored its use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

  • Industry: The compound's properties make it suitable for use in corrosion inhibitors, dyes, and other industrial applications.

Mechanism of Action

The mechanism by which 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The mercapto group, in particular, plays a crucial role in binding to metal ions and enzymes, which can influence biological processes and chemical reactions.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the 1,2,4-triazole ring structure and are known for their corrosion inhibition properties.

  • Pyridin-2(1H)-one derivatives: These compounds contain the pyridin-2(1H)-one ring and are used in various chemical and biological applications.

  • Mercapto compounds: These compounds contain a mercapto group and are known for their antioxidant and antimicrobial properties.

Uniqueness: 1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one stands out due to its unique combination of structural features, which contribute to its diverse range of applications and potential benefits in scientific research and industry.

Properties

IUPAC Name

1-ethyl-3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-3-14-6-4-5-7(9(14)15)8-11-12-10(16)13(8)2/h4-6H,3H2,1-2H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZVUAZHIAKRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
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1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
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1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
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1-ethyl-3-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

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